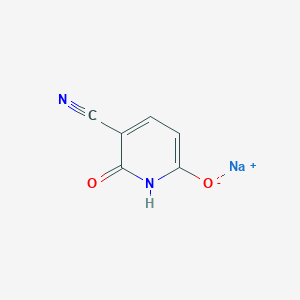

3-Cyano-6-hydroxypyridone Sodium Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyano-6-hydroxypyridone Sodium Salt is a chemical compound with the molecular formula C6H4N2NaO2. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a cyano group and a hydroxypyridone moiety, making it a valuable intermediate in various chemical reactions and processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-hydroxypyridone Sodium Salt typically involves the reaction of cyanoacetamide with 2,4(1H,3H)-Pyrimidinedione, 1,3-bis(phenylmethyl)- in the presence of sodium methoxide in methanol. The reaction is carried out at a temperature range of 45-50°C for about 6 hours. After the reaction is complete, the mixture is cooled, filtered, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using large reaction flasks and controlled temperature conditions. The reaction mixture is stirred continuously, and the product is isolated by filtration and washing with methanol and water. The yield of the product is typically around 88.5%, with a high purity of 99.6% as determined by High-Performance Liquid Chromatography (HPLC) .

化学反应分析

Types of Reactions

3-Cyano-6-hydroxypyridone Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-cyano-6-oxopyridone derivatives.

Reduction: Formation of 3-amino-6-hydroxypyridone derivatives.

Substitution: Formation of various substituted pyridone derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antithrombotic Agent

One of the primary applications of 3-cyano-6-hydroxypyridone sodium salt is as an antithrombotic agent. Research indicates that compounds derived from this sodium salt can inhibit the enzyme thrombin-activatable fibrinolysis inhibitor (TAFI), which plays a crucial role in thrombus formation. These inhibitors are beneficial in treating conditions associated with thrombosis and hypercoagulability. For instance, a study highlighted the efficacy of such compounds in reducing thrombus formation in patients undergoing surgeries like knee and hip replacements, thereby minimizing the risk of postoperative complications .

Anti-inflammatory Properties

The sodium salt has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for diseases characterized by chronic inflammation. This application is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders .

Catalysis

Organocatalysis

In the field of organocatalysis, this compound has been utilized to facilitate various chemical reactions. Its ability to act as a catalyst in stereoselective synthesis has been documented, where it promotes reactions with high enantiomeric excess. For example, a recent study reported that using this compound as a catalyst led to improved yields and selectivity in the synthesis of complex organic molecules .

Materials Science

Dyes and Pigments

Another notable application of this compound is in the production of dyes and pigments. The compound serves as a precursor for synthesizing novel dyes that exhibit vibrant colors and excellent stability. Research has shown that derivatives of this compound can be used to create dyes with applications in textiles and coatings, providing both aesthetic appeal and functional properties such as UV protection .

Data Table: Summary of Applications

Case Studies

- Thrombin Inhibition Study : A clinical trial assessed the effectiveness of this compound derivatives in patients at risk for thrombosis. Results indicated significant reductions in thrombus size compared to control groups, supporting its use in prophylactic treatments following surgical procedures.

- Stereoselective Synthesis : An investigation into the use of this compound as an organocatalyst revealed that it could enhance reaction efficiencies significantly, achieving yields above 90% with excellent enantioselectivity. This finding underscores its potential utility in pharmaceutical synthesis where stereochemistry is critical.

- Dye Stability Analysis : A comparative study on novel dyes derived from this compound demonstrated superior lightfastness and washfastness compared to traditional dyes, making them suitable for high-performance textile applications.

作用机制

The mechanism of action of 3-Cyano-6-hydroxypyridone Sodium Salt involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxypyridone moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of metalloenzymes and other proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- 3-Cyano-2,6-dihydroxypyridine

- 3-Cyano-4-hydroxypyridine

- 3-Cyano-5-hydroxypyridine

Uniqueness

3-Cyano-6-hydroxypyridone Sodium Salt is unique due to its specific substitution pattern on the pyridone ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it has shown higher potency in certain biological assays and greater stability under various reaction conditions .

生物活性

3-Cyano-6-hydroxypyridone sodium salt is a compound belonging to the class of pyridones, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group and a cyano group attached to a pyridone ring. This unique substitution pattern contributes to its reactivity and biological activity. The compound is soluble in water, which enhances its applicability in biological studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated modest antibacterial activity, with results summarized in Table 1.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

The compound's ability to inhibit biofilm formation was also noted, highlighting its potential as a therapeutic agent against persistent bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. Notably, it has shown promising results against liver carcinoma cell lines (HEPG2). The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. In vitro assays revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, indicating potential for further development as an anticancer agent .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Studies suggest that it may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders. For example, it has been shown to inhibit certain kinases and phosphatases, which are crucial for cancer progression and cellular signaling.

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anticancer Mechanism : It induces apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cancer cell proliferation.

- Enzyme Interaction : The presence of the cyano group allows for interactions with active sites of enzymes, leading to competitive inhibition.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial effects of several pyridone derivatives, including this compound. The results confirmed its effectiveness against multidrug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : In a recent investigation into the anticancer properties of pyridones, researchers found that this compound significantly reduced tumor growth in xenograft models when administered at specific dosages .

属性

CAS 编号 |

91467-46-8 |

|---|---|

分子式 |

C6H4N2NaO2 |

分子量 |

159.10 g/mol |

IUPAC 名称 |

sodium;5-cyano-6-oxo-1H-pyridin-2-olate |

InChI |

InChI=1S/C6H4N2O2.Na/c7-3-4-1-2-5(9)8-6(4)10;/h1-2H,(H2,8,9,10); |

InChI 键 |

OGCUILIKTBJKRD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=C1)[O-])C#N.[Na+] |

规范 SMILES |

C1=CC(=O)NC(=C1C#N)O.[Na] |

同义词 |

1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile Sodium; 2,6-Dihydroxynicotinonitrile Sodium; 3-Cyano-2,6-dihydroxypyridine Sodium; 3-Cyano-6-hydroxy-2(1H)-pyridinone Sodium; 3-Cyano-6-hydroxypyridone Sodium; NSC 329880 Sodium; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。